molecular formula C21H27N7O B10898433 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10898433
M. Wt: 393.5 g/mol
InChI Key: HLOYFOLFHNMWNG-UHFFFAOYSA-N
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Description

N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, which is central to many biologically active molecules, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and reagents that facilitate the formation of the desired bicyclic structure while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold with the pyrazolo[1,5-a]pyrimidine moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H27N7O/c1-12-20(13(2)27(4)24-12)18-7-8-22-19-11-17(25-28(18)19)21(29)23-14-9-15-5-6-16(10-14)26(15)3/h7-8,11,14-16H,5-6,9-10H2,1-4H3,(H,23,29)

InChI Key

HLOYFOLFHNMWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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